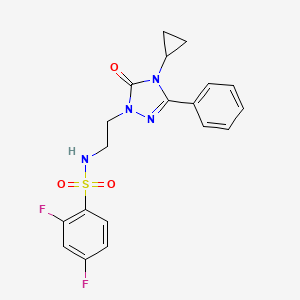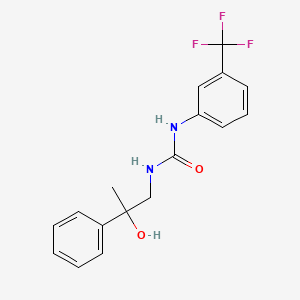
1-(2-Hydroxy-2-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Scientific Research Applications
Anti-Cancer Applications
Research has identified certain N,N'-diarylureas, including structures similar to the specified compound, as potential anti-cancer agents. These compounds have been found to activate the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. Non-symmetrical hybrid ureas, combining hydrophobic phenyl moieties with polar groups, have shown promise in preserving biological activity while improving solubility, potentially leading to the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Interaction with Anions
The interaction of urea derivatives with anions has been studied to understand their potential applications in various fields. For instance, 1,3-bis(4-nitrophenyl)urea interacts through hydrogen bonding with oxoanions, leading to complexes whose stability varies with the anion's basicity. This has implications for the design of sensors and materials based on anion recognition properties. The interaction with fluoride ions highlights the potential for proton transfer mechanisms, providing insight into the nature of urea-fluoride interactions and their applications in chemical sensing or molecular recognition technologies (Boiocchi et al., 2004).
Hydrogel Formation
The ability of urea derivatives to form hydrogels has been explored, showing that certain urea compounds can gelate in various acidic conditions. The physical properties of these gels, such as their rheology and morphology, can be tuned by the identity of the anion involved. This anion tuning represents a method for adjusting the physical properties of hydrogels, which could be beneficial in biomedical applications, including drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Synthesis and Structural Analysis
Studies have also focused on the synthesis and structure-activity relationships of urea derivatives, revealing their potential in creating new chemical entities with desired biological or physical properties. For example, the design and synthesis of 1,3-disubstituted ureas have shown good antiproliferative activity against human cancer cell lines, highlighting the importance of urea derivatives in medicinal chemistry and drug development (Li et al., 2009).
properties
IUPAC Name |
1-(2-hydroxy-2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-16(24,12-6-3-2-4-7-12)11-21-15(23)22-14-9-5-8-13(10-14)17(18,19)20/h2-10,24H,11H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWNJJZQTALPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

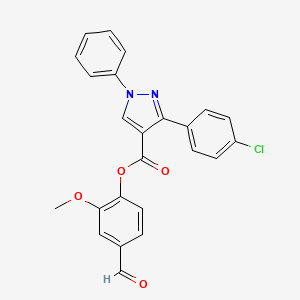
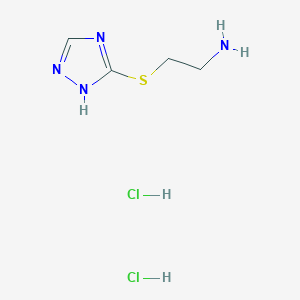
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)
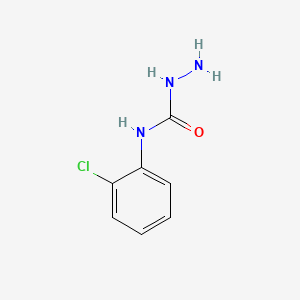
![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)
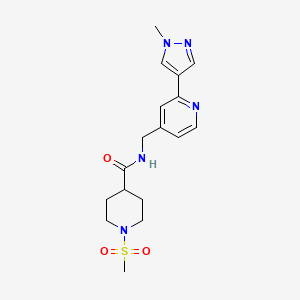
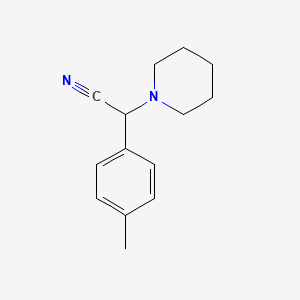
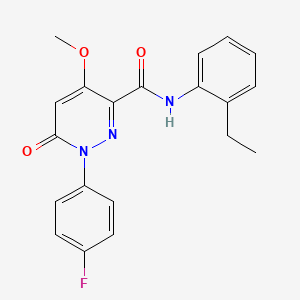
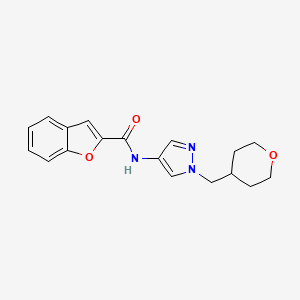
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2462543.png)
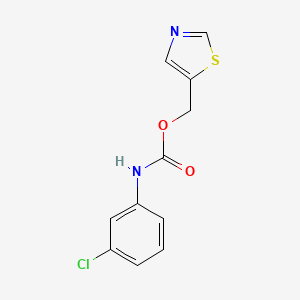
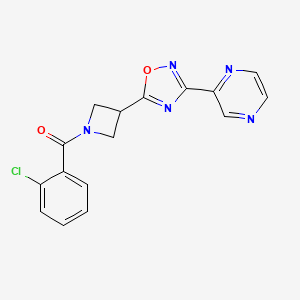
![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)
